2-Amino-5-bromoisonicotinaldehyde
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Overview
Description
2-Amino-5-bromoisonicotinaldehyde is an organic compound with the molecular formula C6H5BrN2O It is a derivative of isonicotinaldehyde, featuring an amino group at the 2-position and a bromine atom at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of bromine or N-bromosuccinimide (NBS) for bromination, followed by amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination reactions. The use of catalysts such as palladium or copper can enhance the efficiency and yield of these reactions. The process may also include purification steps like recrystallization to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromoisonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The amino group can participate in coupling reactions to form C-N bonds
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide (NBS)
Amination: Ammonia, primary or secondary amines
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
- Substituted pyridines
- Carboxylic acids
- Alcohols
- Amino derivatives
Scientific Research Applications
2-Amino-5-bromoisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of 2-Amino-5-bromoisonicotinaldehyde largely depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of both amino and aldehyde groups allows it to form Schiff bases, which can further interact with biological molecules .
Comparison with Similar Compounds
- 2-Bromo-4-pyridinecarboxaldehyde
- 2-Amino-5-bromopyridine
- 2-Amino-3,5-dibromobenzaldehyde
Comparison: Compared to these similar compounds, 2-Amino-5-bromoisonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring.
Properties
CAS No. |
1227514-45-5 |
---|---|
Molecular Formula |
C6H5BrN2O |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
2-amino-5-bromopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-2-9-6(8)1-4(5)3-10/h1-3H,(H2,8,9) |
InChI Key |
ROXOZQZSLLXFQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)C=O |
Origin of Product |
United States |
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